7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the condensation of intermediates such as 3-phenyl-4-hydroxyquinoline with chlorinating agents. One common method involves the use of 3-phenyl-4-hydroxyquinoline and thionyl chloride under reflux conditions to introduce the chlorine atom at the 7-position . The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 7-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-chloro-4-oxo-3-phenylquinoline.
Reduction: 7-chloro-4-amino-3-phenylquinoline.
Substitution: 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the chlorine and phenyl substituents.
7-chloro-4-hydroxyquinoline: Similar structure but without the octahydro and phenyl groups.
3-phenylquinoline: Lacks the hydroxyl and chlorine substituents.
Uniqueness
7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H18ClNO2 |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-5,10-14,18H,6-8H2,(H,17,19) |
InChI Key |
BPLFJUMYDMSTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=O)C(C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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